hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
7H-Pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a fused pyrrole-pyrimidine core with an amine group at the 4-position. This scaffold is highly versatile in medicinal chemistry due to its ability to interact with biological targets such as kinases and receptors . The compound and its derivatives are synthesized via acid-mediated nucleophilic substitution reactions starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, yielding products with diverse substituents at the 5-, 6-, and 7-positions . Key physical properties include melting points ranging from 129°C to 260°C, and characterization via NMR, HRMS, and X-ray crystallography .
Properties
Molecular Formula |
C6H7N4O4S- |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4)/p-1 |
InChI Key |
ZVFLCRGXDSPVKK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)N.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Direct Salt Formation via Reaction with Sulfuric Acid
The most straightforward and commonly employed method for preparing hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the reaction of the free base 7H-pyrrolo[2,3-d]pyrimidin-4-amine with sulfuric acid to form the hydrogen sulfate salt. This approach leverages the acid-base chemistry to generate a stable salt form, which enhances solubility and stability for pharmaceutical applications.
- Reaction Conditions: The pyrrolopyrimidine base is treated with sulfuric acid under controlled conditions, typically at ambient or slightly elevated temperatures, to yield the hydrogen sulfate salt.
- Advantages: This method provides a relatively simple and high-yield route to the salt form, facilitating purification and handling.
- Research Findings: The hydrogen sulfate salt form has been shown to improve solubility and stability compared to the free base, making it more suitable for biological assays and drug development pipelines.
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
Before salt formation, the pyrrolo[2,3-d]pyrimidine core must be synthesized. Several improved synthetic routes have been developed, focusing on enhancing yield and purity.
Halogenation and Amination Strategy
- Starting Material: 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
- Halogenation: Treatment with phosphorus oxychloride (POCl3) in an aromatic solvent such as toluene, in the presence of a tertiary amine base (e.g., diisopropylethylamine), converts the diol to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
- Reaction Conditions: Temperature control is critical, with initial reaction temperatures between 0°C to 50°C, followed by heating to 40°C–100°C, and then further heating to 75°C–125°C for 1–24 hours.
- Amination: The 4-chloro substituent is then displaced by ammonia or amines to form the 4-amino derivative.
- Yield Improvements: Careful stoichiometric control of POCl3 and base significantly improves yields compared to earlier methods which reported low yields (~26–41%).
Sulfonation and Sulfonate Salt Formation
- Intermediate Formation: Sulfonyl chloride intermediates can be converted to sulfonate salts by reaction with methylamine or other amines.
- Solvent System: Reactions are typically conducted in aqueous or aqueous-organic solvents such as acetonitrile, acetone, or water-miscible alcohols.
- Temperature: Reaction temperatures range from 50°C to reflux (~80°C preferred), with reaction times around 4 hours, followed by cooling to 10°C to precipitate solids.
- Isolation: The sulfonate salts are filtered, washed, and dried, yielding solids with up to 92% yield.
Amination Using Hydrochloric Acid Promotion
A recent study demonstrated hydrochloric acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline as a model reaction:
- Procedure: The pyrrolo[2,3-d]pyrimidine derivative is mixed with aniline and 2-propanol, with catalytic HCl added.
- Conditions: Stirring at 80°C for 18 hours.
- Work-up: After cooling, the mixture is neutralized, extracted, dried, and purified via silica-gel flash chromatography.
- Significance: This method highlights the utility of acid promotion in facilitating nucleophilic substitution on the pyrrolo[2,3-d]pyrimidine core.
Summary Table of Key Preparation Steps
Research Findings and Applications
- Pyrrolo[2,3-d]pyrimidine derivatives, including the hydrogen sulfate salt, have been studied as inhibitors of kinases such as c-Met and Axl, which are implicated in cancer progression.
- The salt form improves physicochemical properties, facilitating biological testing and drug formulation.
- Improved synthetic routes have addressed previous challenges of low yields and slow reaction times, particularly in the halogenation and amination steps.
Chemical Reactions Analysis
Amination Reactions
The compound serves as a key intermediate in acid-catalyzed amination with substituted anilines. A study using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (structurally related to the hydrogen sulfate derivative) demonstrated that:
-
HCl acts as both a catalyst and proton source, facilitating nucleophilic attack at the C-4 position.
-
The reaction proceeds via transient protonation of the pyrrolopyrimidine ring, lowering the activation energy for substitution .
Reaction Conditions and Outcomes
| Aniline Substituent | pKa | Conversion (%) | Yield (%) | Side Product (%) |
|---|---|---|---|---|
| 4-OEt | 5.19 | 78 | 94 | <1 |
| 4-F | 4.65 | 77 | 92 | <1 |
| 4-NO2 | 1.02 | 15 | 88 | 3 |
| 2-I | 2.6 | 3 | 79 | 15 |
Key observations :
-
Electron-donating groups (e.g., -OEt) enhance reactivity, achieving >90% yields .
-
Steric hindrance (e.g., ortho-iodo) or strongly electron-withdrawing groups (e.g., -NO2) reduce conversion due to decreased nucleophilicity .
Solvolysis and Hydrolysis
In protic solvents like ethanol or water, competitive solvolysis occurs:
-
Ethanol promotes ethoxylation at C-4, forming 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine as a side product .
-
Water minimizes side reactions but can lead to hydrolysis under acidic conditions, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol (up to 5% in aqueous systems) .
Solvent Comparison
| Solvent | Conversion to Product (%) | Side Product (%) |
|---|---|---|
| Water | 98 | <1 |
| EtOH | 98 | 1–3 |
| 2-PrOH | 95 | 5 |
Water outperforms alcohols by suppressing ethoxylation and simplifying purification .
Functionalization at C-5 and C-7
The pyrrolopyrimidine core undergoes halogenation and alkylation :
-
Bromination : Treatment with NH4OH and i-PrOH at 100°C introduces bromine at C-5, yielding 5-bromo-7-substituted derivatives (67% yield) .
-
Alkylation : Cyclopentyl or benzyl groups at N-7 enhance solubility and modulate biological activity .
Derivatization for Drug Discovery
The compound’s amino group enables coupling with aromatic acids:
-
Ester formation : Ethyl-4-aminobenzoate reacts under reflux in ethanol to form ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (84% yield) .
-
Hydrazide synthesis : Subsequent treatment with hydrazine monohydrate yields the corresponding hydrazide (71% yield) .
Mechanistic Insights
Scientific Research Applications
Hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is explored as a potential therapeutic agent for various diseases, including cancer and tuberculosis
Biological Research: It is used as a tool compound to study the mechanisms of action of various biological targets, such as kinases and other enzymes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function and leading to the desired therapeutic effects . The pathways involved in these interactions are complex and often involve multiple steps, including the modulation of signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Properties
Structural and Functional Insights
- Halogenation : Iodo (e.g., 5-iodo derivatives) enhances kinase binding via halogen bonding, as seen in HCK inhibitors . Bromo derivatives (e.g., 5-bromo) improve antimicrobial potency against Staphylococcus aureus .
- Aryl Substitutions: Fluorophenyl groups (e.g., 4-fluorophenyl) increase metabolic stability and target affinity in BTK inhibitors . Phenoxy groups (e.g., 4-trifluoromethylphenoxy) modulate solubility and blood-brain barrier penetration in neurodegenerative therapies .
- Alkyl Modifications : Methyl or ethyl groups at the 7-position (e.g., 7-methyl) reduce steric hindrance, improving synthetic yields (up to 94%) and bioavailability .
Biological Activity
Hydrogen sulfate; 7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the hydrogen sulfate group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine. For instance, compound 5k has shown promising cytotoxic effects against several cancer cell lines, including HepG2, with an IC50 value ranging from 40 to 204 nM against key enzymes such as EGFR and CDK2. These findings suggest that this compound can induce cell cycle arrest and apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic protein levels (e.g., increasing caspase-3 and Bax while decreasing Bcl-2) .
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 5k | HepG2 | 40-204 | Induces apoptosis |
| 5h | MDA-MB-231 | Not specified | Cytotoxic effects |
| 5l | HeLa | Not specified | Cytotoxic effects |
Inhibition of Phosphatidylinositol-3-Kinase (PI3K)
Another study demonstrated that pyrimidine derivatives, including those related to 7H-pyrrolo[2,3-d]pyrimidin-4-amine, effectively inhibit PI3K activity. This inhibition has implications for treating inflammatory and autoimmune disorders such as rheumatoid arthritis and asthma . The ability to modulate PI3K pathways indicates potential therapeutic applications in various diseases linked to dysregulated cell signaling.
Mechanistic Studies
Mechanistic investigations into the action of these compounds reveal their capacity to alter cellular pathways significantly. For example:
- Cell Cycle Analysis : Treatment with compound 5k resulted in an increased percentage of cells in the G0-G1 phase, indicating an antiproliferative effect.
- Apoptosis Assays : Flow cytometry analysis showed that compound 5k significantly increased the percentage of apoptotic cells compared to control groups .
Case Studies
Several case studies have illustrated the effectiveness of pyrrolo[2,3-d]pyrimidine derivatives in various biological contexts:
- Cancer Treatment : In vitro studies on HepG2 cells indicated that treatment with compound 5k led to a notable increase in apoptosis markers after 24 hours.
- Neurodegenerative Disorders : Research has suggested that these compounds may also be beneficial in treating neurodegenerative diseases by modulating PI3K activity .
Q & A
Q. What are the standard synthetic routes for preparing 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
Methodological Answer: The primary route involves acid-mediated nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines. For example, refluxing 4-chloro precursors with 3 equivalents of amines in isopropanol with HCl catalyst (3 drops) yields N-substituted derivatives. Post-reaction, neutralization with NH4OH and recrystallization (e.g., methanol) isolates products. Yields vary from 27% to 94%, depending on substituent reactivity .
Example Reaction Conditions:
| Amine Type | Solvent | Reaction Time | Yield Range |
|---|---|---|---|
| Aryl amines | Isopropanol | 12–48 h | 27–86% |
| Alkyl amines | Isopropanol | 12 h | 16–94% |
Q. How are 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives characterized?
Methodological Answer: Key techniques include:
- 1H/13C NMR : NH protons resonate at δ 11.74–11.98 ppm (DMSO-d6), while aromatic protons appear between δ 6.75–8.34 ppm. Carbon signals for pyrrolo-pyrimidine cores are observed at δ 98–158 ppm .
- HRMS (ESI/APCI) : Used to confirm molecular weight (e.g., C12H11N4 [M+H]+: 211.0978 experimental vs. 211.0981 calculated) .
- Melting Points : Range from 129°C to >265°C, indicating purity and crystallinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in synthesizing 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
Methodological Answer: Optimization strategies include:
- Amine Equivalents : Increasing from 1 to 3 equivalents enhances substitution efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) may improve solubility for sterically hindered amines.
- Catalysis : Palladium-mediated Suzuki coupling (e.g., THF/EtOH with K2CO3) introduces aryl/heteroaryl groups at the 5-/6-positions .
- Reaction Time : Extended reflux (48 h vs. 12 h) improves yields for less reactive amines (e.g., bulky substituents) .
Q. What computational methods aid in designing novel derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine?
Methodological Answer: The ICReDD framework integrates quantum chemical calculations and reaction path searches to predict feasible synthetic routes. For example:
- Reaction Path Prediction : Density functional theory (DFT) identifies transition states and energy barriers for nucleophilic substitution .
- Condition Screening : Machine learning models prioritize solvent/base combinations using historical data (e.g., isopropanol/HCl vs. DMF/K2CO3) .
Q. How should researchers address contradictions in spectral data across derivatives?
Methodological Answer: Discrepancies in NMR/HRMS data often arise from:
- Solvent Effects : DMSO-d6 vs. CDCl3 shifts NH proton signals by ~0.5 ppm.
- Tautomerism : Prototropic shifts in pyrrolo-pyrimidine cores (e.g., NH vs. NH2 environments) require controlled pH during analysis .
- Purity Checks : Recrystallization or HPLC (>99% purity) ensures accurate spectral assignments .
Biological and Safety Considerations
Q. What are the key safety protocols for handling hydrogen sulfate salts of 7H-pyrrolo[2,3-d]pyrimidin-4-amine?
Methodological Answer:
Q. How do structural modifications impact the biological activity of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
Methodological Answer:
- Substituent Effects :
- N-Aryl Groups : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance kinase inhibition (e.g., calcium-dependent protein kinase 1) by improving target binding .
- Hydrogen Sulfate Salts : Improve solubility for in vitro assays (e.g., IC50 values in µM range) .
Data-Driven Research Tools
Q. How can researchers leverage computational tools for reaction design?
Methodological Answer: Platforms like NIST Chemistry WebBook provide validated spectral libraries for benchmarking experimental NMR/HRMS data . For reaction simulation, tools like Gaussian or ORCA model transition states, while ICReDD’s workflows integrate computational predictions with high-throughput experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
